molecular formula C9H17N B1426160 3,3-Dicyclopropylpropan-1-amine CAS No. 1249856-01-6

3,3-Dicyclopropylpropan-1-amine

Cat. No.: B1426160
CAS No.: 1249856-01-6
M. Wt: 139.24 g/mol
InChI Key: WLGMERNHAYRSNO-UHFFFAOYSA-N
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Description

General Overview of Amines as Organic Building Blocks

Amines are a cornerstone of organic chemistry, fundamentally acting as derivatives of ammonia (B1221849) where one or more hydrogen atoms are substituted with organic groups. byjus.comlibretexts.org Classified as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N) based on the number of organic substituents on the nitrogen atom, amines are pivotal as versatile building blocks in synthesis. byjus.comspectrabase.com Their basicity and nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom, allow them to participate in a wide array of chemical reactions. byjus.comchemicalbook.com

This reactivity makes amines indispensable intermediates in the creation of a multitude of organic compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. spectrabase.comchemicalbook.com From the amino acids that form the proteins essential for life to the synthesis of materials like nylon, the presence and strategic use of the amine functional group are ubiquitous in both biological systems and industrial processes. spectrabase.com

Significance of Cyclopropyl (B3062369) Moieties in Molecular Design and Reactivity

The cyclopropyl group, a three-membered carbon ring, is more than just a simple cyclic substituent; it is a powerful tool in molecular design, particularly in medicinal chemistry. reddit.comic.ac.uk Its compact and rigid structure can introduce conformational constraints on a molecule, which can be advantageous for binding to specific biological targets. reddit.com

The unique electronic structure of the cyclopropane (B1198618) ring, characterized by significant ring strain and "bent" bonds, imparts properties that are distinct from larger cycloalkanes. libretexts.org These strained bonds are associated with increased p-character, leading to some properties that resemble those of a double bond. ic.ac.uk This inherent strain not only influences the molecule's reactivity but can also enhance metabolic stability by making adjacent bonds less susceptible to enzymatic oxidation. bldpharm.com Consequently, the incorporation of cyclopropyl groups is a widely used strategy to fine-tune the properties of drug candidates, often leading to enhanced potency and improved pharmacokinetic profiles. reddit.comic.ac.uk

Research Landscape of Aliphatic Primary Amines with Aliphatic Cyclic Substituents

The study of aliphatic primary amines that bear aliphatic cyclic substituents, such as the cyclopropyl or cyclohexyl group, is an active area of research. These compounds are of interest due to the combined properties of the flexible amine chain and the rigid cyclic group. The direct synthesis of such amines can be challenging, and much research has been devoted to developing mild and selective methods for their preparation. wikipedia.org

The analysis of these amines often requires derivatization to make them detectable by techniques like HPLC, as simple aliphatic amines lack strong UV absorption or fluorescence. Research in this area focuses on understanding how the cyclic substituent influences the amine's basicity, nucleophilicity, and biological activity. For instance, the presence of a cyclic group can impact the lipophilicity of a molecule, which is a critical factor in drug design. While the body of literature on any single, specific compound like 3,3-Dicyclopropylpropan-1-amine may be limited, the broader research landscape provides a solid framework for predicting its chemical behavior and potential applications.

Chemical Profile of this compound

While detailed experimental data for this compound is scarce in the public domain, its properties can be inferred from its structure and the known characteristics of similar compounds.

PropertyValue
Molecular Formula C₉H₁₇N
Molecular Weight 139.24 g/mol
CAS Number 1249856-01-6
Boiling Point Not Available
Density Not Available
Appearance Not Available

Synthesis of this compound

Therefore, a likely precursor for the synthesis of this compound would be 3,3-dicyclopropylpropanenitrile . This nitrile could potentially be synthesized from a suitable starting material, and its subsequent reduction would yield the target amine. A powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄) is typically employed for this type of transformation, as it is capable of reducing nitriles to primary amines. byjus.com The reaction would likely be carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107).

An alternative precursor could be 3,3-Dicyclopropylpropan-1-ol (B8293231) . The synthesis of this alcohol has been described, involving the reduction of a precursor compound with lithium aluminum hydride. chemicalbook.com The alcohol could then be converted to the amine through a variety of methods, such as conversion to an alkyl halide followed by nucleophilic substitution with an amine source, or through a Mitsunobu reaction.

Expected Spectroscopic Properties

The characterization of this compound would rely on standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, typically in the upfield region (around 0-1 ppm), and signals for the propyl chain protons. The protons on the carbon adjacent to the nitrogen (the α-protons) would be shifted downfield (likely in the 2.5-3.0 ppm range) due to the electron-withdrawing effect of the nitrogen atom. The two protons of the primary amine group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The carbons of the cyclopropyl rings would appear at relatively high field. The carbon atom bonded to the nitrogen (C1) would be the most deshielded of the propyl chain carbons, appearing in the approximate range of 40-50 ppm.

Infrared (IR) Spectroscopy: As a primary amine, this compound is expected to exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. These two bands correspond to the symmetric and asymmetric stretching vibrations of the NH₂ group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dicyclopropylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-6-5-9(7-1-2-7)8-3-4-8/h7-9H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGMERNHAYRSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCN)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,3 Dicyclopropylpropan 1 Amine

Synthesis of Key Intermediates and Precursors for 3,3-Dicyclopropylpropan-1-amine

Generation of Nitro and Azide (B81097) Intermediates

The introduction of a nitrogen-containing group, which can be subsequently reduced to an amine, is a cornerstone of many synthetic strategies. For this compound, the corresponding nitro and azide intermediates, namely 1,1-dicyclopropyl-3-nitropropane and 1-azido-3,3-dicyclopropylpropane, are pivotal precursors.

The synthesis of these intermediates often commences from a common precursor, 3,3-dicyclopropylpropan-1-ol (B8293231). This alcohol can be prepared and subsequently converted to a suitable leaving group, such as a halide, which then facilitates the introduction of the nitro or azide moiety. For instance, treatment of 3,3-dicyclopropylpropan-1-ol with a brominating agent like phosphorus tribromide can yield 1-bromo-3,3-dicyclopropylpropane.

Synthesis of 1,1-Dicyclopropyl-3-nitropropane: While direct nitration of the corresponding alkane is generally not feasible, the nitro group can be introduced via nucleophilic substitution of a halide. The reaction of 1-halo-3,3-dicyclopropylpropane with a nitrite (B80452) salt, such as sodium nitrite, in a suitable solvent like dimethylformamide (DMF), presents a viable route to 1,1-dicyclopropyl-3-nitropropane. This method is analogous to the synthesis of other nitroalkanes from alkyl halides.

Synthesis of 1-Azido-3,3-dicyclopropylpropane: The azide functional group is readily introduced by the reaction of an alkyl halide with an azide salt. Specifically, 1-bromo-3,3-dicyclopropylpropane can be reacted with sodium azide in a polar aprotic solvent to yield 1-azido-3,3-dicyclopropylpropane. This reaction is a standard and efficient method for the preparation of alkyl azides. A general procedure for a similar transformation involves reacting a 3-chloropropylamine (B7771022) hydrochloride with sodium azide in water at elevated temperatures.

General Amine Synthesis Approaches Applied to this compound

The final step in the synthesis of this compound involves the reduction of a suitable nitrogen-containing functional group. The choice of precursor and reduction method can be tailored based on the availability of starting materials and desired reaction conditions.

Reduction of Nitrogen-Containing Functional Groups

The reduction of nitriles, amides, nitro compounds, and alkyl azides are all well-established and effective methods for the preparation of primary amines.

The reduction of 3,3-dicyclopropylpropanenitrile offers a direct route to the target amine. The synthesis of the nitrile precursor can be envisioned through several pathways, including the nucleophilic substitution of a halide with a cyanide salt or the dehydration of 3,3-dicyclopropylpropanamide.

Once obtained, the nitrile can be reduced to this compound using various powerful reducing agents.

Reducing AgentGeneral Reaction ConditionsNotes
Lithium Aluminum Hydride (LiAlH₄)Typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.A highly effective and common method for nitrile reduction.
Catalytic Hydrogenation (H₂/Catalyst)Requires a metal catalyst such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Oxide (PtO₂) under a hydrogen atmosphere.Can be performed under various pressures and temperatures. The choice of catalyst can influence selectivity.

The reduction of 3,3-dicyclopropylpropanamide is another viable pathway. The amide can be prepared from the corresponding carboxylic acid, 3,3-dicyclopropylpropanoic acid, which itself can be synthesized from commercially available precursors like (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid. chemscene.com The carboxylic acid can be converted to the amide through reaction with ammonia (B1221849) or via an activated derivative like an acid chloride.

The reduction of the amide to the amine is typically accomplished using a strong reducing agent.

Reducing AgentGeneral Reaction ConditionsNotes
Lithium Aluminum Hydride (LiAlH₄)Carried out in a dry, aprotic solvent such as THF or diethyl ether.This is the most common and effective reagent for the reduction of amides to amines.

The reduction of 1,1-dicyclopropyl-3-nitropropane provides a direct route to this compound. This transformation can be achieved using a variety of reducing agents, offering flexibility in terms of reaction conditions and functional group tolerance.

Reducing AgentGeneral Reaction ConditionsNotes
Catalytic Hydrogenation (H₂/Catalyst)Commonly uses catalysts like Pd/C, PtO₂, or Raney Nickel under a hydrogen atmosphere.A clean and efficient method, though care must be taken with other potentially reducible functional groups.
Metal/Acid SystemsReagents such as iron (Fe) in acetic acid, or tin (Sn) or zinc (Zn) in hydrochloric acid (HCl) are effective.These are classical methods for nitro group reduction.
Lithium Aluminum Hydride (LiAlH₄)Can be used for the reduction of aliphatic nitro compounds.A powerful reducing agent suitable for this transformation.

The reduction of 1-azido-3,3-dicyclopropylpropane is a highly efficient and clean method for the synthesis of the target amine, as the byproduct is simply nitrogen gas.

Reducing AgentGeneral Reaction ConditionsNotes
Lithium Aluminum Hydride (LiAlH₄)Performed in an ethereal solvent, providing a high yield of the amine.A very common and reliable method.
Catalytic Hydrogenation (H₂/Catalyst)Utilizes catalysts like Pd/C or PtO₂ under a hydrogen atmosphere.A mild and effective method that produces the amine and nitrogen gas.
Staudinger ReactionInvolves treatment of the azide with a phosphine, such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting aza-ylide.A classic method for the mild reduction of azides.

Alkylation Reactions in the Context of Primary Amine Formation

Alkylation reactions represent a fundamental approach to the formation of carbon-nitrogen bonds. However, the direct alkylation of ammonia with an appropriate alkyl halide to form a primary amine is often plagued by polyalkylation, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. jove.compressbooks.pubwikipedia.org This lack of selectivity arises because the newly formed primary amine can compete with ammonia as a nucleophile. jove.compearson.com To favor the formation of the primary amine, a large excess of ammonia is often employed. jove.compressbooks.pub

A more controlled and widely used method for synthesizing primary amines and avoiding overalkylation is the Gabriel synthesis . wikipedia.orglibretexts.orgbyjus.com This multi-step process begins with the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide. wikipedia.orgbyjus.com The phthalimide acts as a surrogate for the NH2- anion, and its bulky nature prevents multiple alkylations. wikipedia.org The resulting N-alkylphthalimide is then cleaved, typically through hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, to release the desired primary amine. wikipedia.orglibretexts.orgnrochemistry.com While effective for primary alkyl halides, the Gabriel synthesis generally fails with secondary alkyl halides. wikipedia.org

For a hypothetical synthesis of this compound via an alkylation approach, a suitable precursor would be 1-halo-3,3-dicyclopropylpropane. This halide could then be subjected to conditions of the Gabriel synthesis or reacted with sodium azide followed by reduction to yield the target primary amine. The azide displacement method offers an advantage as the resulting alkyl azide is not nucleophilic, thus preventing overalkylation. pressbooks.pub

Another relevant strategy is reductive amination . This method involves the reaction of an aldehyde or ketone with ammonia in the presence of a reducing agent. libretexts.orgorganic-chemistry.org For the synthesis of this compound, the corresponding aldehyde, 3,3-dicyclopropylpropanal, could be treated with ammonia and a reducing agent like sodium cyanoborohydride (NaBH3CN) to furnish the target primary amine. libretexts.org

Alkylation Method Description Advantages Disadvantages Relevance to this compound
Direct Alkylation of Ammonia Reaction of an alkyl halide with ammonia. jove.comwikipedia.orgSimple, one-step process.Prone to polyalkylation, leading to mixtures of amines. jove.compressbooks.pubWould require a large excess of ammonia to selectively form the primary amine from a 1-halo-3,3-dicyclopropylpropane precursor.
Gabriel Synthesis N-alkylation of potassium phthalimide followed by hydrolysis or hydrazinolysis. wikipedia.orgbyjus.comAvoids polyalkylation, provides pure primary amines. libretexts.orglibretexts.orgHarsh cleavage conditions, fails with secondary halides. wikipedia.orgbyjus.comA viable route using 1-halo-3,3-dicyclopropylpropane as the alkylating agent.
Azide Synthesis SN2 reaction of an alkyl halide with sodium azide, followed by reduction. pressbooks.pubClean reaction, avoids overalkylation. pressbooks.pubRequires an additional reduction step.A strong alternative to the Gabriel synthesis for converting 1-halo-3,3-dicyclopropylpropane to the target amine.
Reductive Amination Reaction of an aldehyde or ketone with ammonia and a reducing agent. libretexts.orgorganic-chemistry.orgGood for a variety of substrates.Requires a suitable carbonyl precursor.Applicable if 3,3-dicyclopropylpropanal is accessible.

Rearrangement Reactions for Primary Amine Synthesis (e.g., Hofmann Rearrangement)

Rearrangement reactions provide powerful tools for the synthesis of primary amines, often from carboxylic acid derivatives, and are characterized by a carbon-to-nitrogen migration step. These methods are particularly useful as they can produce primary amines with one less carbon atom than the starting material and are often high-yielding without contamination from secondary or tertiary amines. wikipedia.orgchemistrysteps.comjove.com

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (typically bromine) and a strong base, such as sodium hydroxide, to yield a primary amine with one fewer carbon atom. wikipedia.orgchemistrylearner.com The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgchemistrysteps.comjove.com For the synthesis of this compound, the corresponding amide, 4,4-dicyclopropylbutanamide, would be the required starting material.

The Curtius rearrangement is another valuable method that converts an acyl azide into an isocyanate, which can then be hydrolyzed to a primary amine. wikipedia.orgyoutube.com The acyl azide is typically formed from a carboxylic acid derivative, such as an acyl chloride, by reaction with sodium azide. youtube.com This rearrangement is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The reaction proceeds with retention of configuration of the migrating group. nih.gov To apply this to the synthesis of this compound, one would start with 3,3-dicyclopropylpropanoic acid or its corresponding acyl chloride.

The Schmidt reaction offers a direct conversion of a carboxylic acid to a primary amine using hydrazoic acid (HN3) in the presence of a strong acid. vedantu.comwikipedia.org Similar to the Hofmann and Curtius rearrangements, it proceeds through an isocyanate intermediate. wikipedia.org This method is closely related to the Curtius rearrangement but generates the acyl azide in situ. wikipedia.org

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate, which upon hydrolysis gives a primary amine. wikipedia.orgunacademy.com Recent developments have shown that this rearrangement can proceed from free hydroxamic acids under thermal conditions, sometimes mediated by a base. rsc.orgscispace.com

Rearrangement Reaction Starting Material Key Reagents Intermediate Key Features
Hofmann Rearrangement Primary AmideBr2, NaOHIsocyanateLoss of one carbon atom; produces clean primary amines. wikipedia.orgjove.comchemistrylearner.com
Curtius Rearrangement Acyl Azide (from Carboxylic Acid)Heat or photolysisIsocyanateMild conditions; tolerant of various functional groups; retention of configuration. wikipedia.orgnih.govlibretexts.org
Schmidt Reaction Carboxylic AcidHydrazoic Acid (HN3), Strong AcidIsocyanateDirect conversion from carboxylic acid; related to Curtius rearrangement. vedantu.comwikipedia.orgorganic-chemistry.org
Lossen Rearrangement Hydroxamic AcidHeat, sometimes baseIsocyanateCan proceed from free hydroxamic acids. wikipedia.orgrsc.orgscispace.com

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods is crucial for accessing enantiomerically enriched chiral amines, which are important building blocks in medicinal chemistry.

Asymmetric Hydrogenation of γ-Branched Allylamines

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral amines. acs.org The asymmetric hydrogenation of γ-branched allylamines, in particular, provides a direct route to γ-chirogenic amines. researchgate.netresearchgate.net This approach typically utilizes a chiral transition-metal catalyst, such as a rhodium complex with a chiral bisphosphine ligand. researchgate.netresearchgate.net Research has demonstrated that high enantioselectivities (up to >99% ee) can be achieved in the hydrogenation of γ-branched N-phthaloyl allylamines using a bisphosphine-Rh catalyst. researchgate.netresearchgate.net

A recent study highlighted the use of CO2 as an in-situ protecting group for the asymmetric hydrogenation of allylamines, which can suppress unwanted side reactions. nih.gov For the synthesis of a chiral analogue of this compound, a suitable substrate would be a γ-dicyclopropyl-substituted allylamine. The choice of catalyst and reaction conditions would be critical to achieving high enantioselectivity.

Application of Chiral Auxiliary Approaches (e.g., Ellman's tert-Butanesulfinamide)

Chiral auxiliaries are widely employed to induce stereoselectivity in the synthesis of chiral amines. Ellman's tert-butanesulfinamide is a particularly versatile and effective chiral auxiliary for the asymmetric synthesis of a broad range of amines. harvard.eduyale.eduwikipedia.org This method involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine. rsc.org Subsequent nucleophilic addition to this imine occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. harvard.eduwikipedia.org The auxiliary can then be readily cleaved under acidic conditions to afford the enantioenriched primary amine. harvard.edu

For the synthesis of a chiral this compound analogue, one could condense 3,3-dicyclopropylpropanal with (R)- or (S)-tert-butanesulfinamide. The resulting chiral sulfinylimine could then be reacted with a suitable nucleophile, followed by removal of the auxiliary to yield the desired chiral amine. This approach has been successfully applied to the synthesis of a wide variety of chiral primary amines. harvard.eduyale.edu A modular protocol using tert-butanesulfinamide has also been developed for the synthesis of bis-α-chiral amines, demonstrating the power of this auxiliary in controlling multiple stereocenters. nih.gov

Diastereoselective Nucleophilic Additions to Chiral Imines

The diastereoselective addition of nucleophiles to chiral imines is a cornerstone of asymmetric amine synthesis. wiley-vch.de The stereochemical outcome of the reaction is dictated by the existing chirality within the imine substrate. This chirality can reside on the nitrogen atom (as with the Ellman auxiliary) or on the carbon backbone of the imine.

The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to chiral N-sulfonyl imines can proceed with high diastereoselectivity. researchgate.netchemrxiv.org The stereoselectivity is often influenced by the Lewis acid used and the geometry of the nucleophile. researchgate.netchemrxiv.org For instance, the addition of propargylmagnesium bromide to chiral N-sulfinyl imines has been shown to be highly regio- and diastereoselective, with the ability to reverse diastereoselectivity by changing the solvent. acs.org

To synthesize a chiral analogue of this compound using this approach, a chiral imine derived from a chiral aldehyde or a chiral amine could be employed. The subsequent nucleophilic addition would then establish the new stereocenter with a predictable diastereoselectivity relative to the existing chiral center.

Advanced Synthetic Techniques and Methodological Innovations for Dicyclopropylpropylamines

While the previously discussed methods provide a solid foundation for the synthesis of this compound and its analogues, ongoing research continues to deliver more efficient and innovative synthetic strategies. For instance, chemoselective reductive amination of ketones using ammonia, titanium(IV) isopropoxide, and sodium borohydride (B1222165) has been shown to produce primary amines in good to excellent yields. organic-chemistry.org Furthermore, the use of amorphous cobalt particles as a catalyst for reductive amination with H2 and aqueous ammonia represents a move towards more sustainable and atom-economical processes. organic-chemistry.org

For the construction of the dicyclopropylmethyl motif itself, advancements in cyclopropanation reactions are relevant. While not directly forming the amine, these methods would be crucial for the synthesis of key precursors like 3,3-dicyclopropylpropanal or 3,3-dicyclopropylpropanoic acid.

The development of novel catalysts and reaction conditions for the rearrangement reactions discussed earlier also constitutes a significant area of innovation. For example, base-mediated self-propagative Lossen rearrangements of hydroxamic acids have been developed, offering an efficient route to primary amines without the need for external activating agents. rsc.org

The continuous evolution of synthetic methodologies, particularly in the realms of catalysis and stereoselective synthesis, will undoubtedly provide even more efficient and versatile routes to complex molecules like this compound in the future.

Confined Volume Systems and Accelerated Synthesis

The synthesis of sterically hindered amines such as this compound can be significantly influenced by the reaction environment. Confined volume systems, which include reactions under high pressure or within the constrained spaces of porous materials, can accelerate reaction rates and influence product selectivity.

A plausible route to this compound involves the reductive amination of a suitable carbonyl precursor, such as 3,3-dicyclopropylpropanal. In a confined system, the equilibrium of imine formation can be shifted favorably, and subsequent reduction can be accelerated. High-pressure hydrogenation is a well-established method for the synthesis of primary amines from alcohols and ammonia. google.comgoogle.com For instance, neopentylamine (B1198066) is prepared by reacting neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst at elevated temperatures and pressures. google.comwikipedia.org A similar approach could be envisioned for the synthesis of this compound from 3,3-dicyclopropylpropan-1-ol. The latter can be synthesized by the reduction of 3,3-dicyclopropylpropanoic acid or its ester derivatives.

PrecursorReagents & ConditionsProductPlausible Yield
3,3-Dicyclopropylpropan-1-olAmmonia, Hydrogenation Catalyst, 200-300°C, High PressureThis compoundGood
3,3-DicyclopropylpropanalAmmonia, Reducing Agent (e.g., H₂/Catalyst, NaBH₃CN), Confined SystemThis compoundGood to Excellent

Table 1: Plausible synthesis of this compound using confined volume systems, based on analogous reactions.

Photoredox Catalysis for Amine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds under mild conditions. This methodology often relies on the generation of radical intermediates, which can participate in a variety of bond-forming reactions.

While direct photoredox-catalyzed synthesis of this compound has not been reported, analogous transformations provide a strong basis for its potential synthesis via this route. The α-functionalization of amines and the hydroamination of alkenes are two relevant strategies. For instance, the site-selective alkylation of primary amine derivatives has been achieved using photoredox catalysis, proceeding through α-amino radical intermediates. google.com

A hypothetical photoredox pathway to this compound could involve the hydroamination of 3,3-dicyclopropylpropene. This reaction would likely require a suitable photocatalyst and a hydrogen atom transfer (HAT) agent to facilitate the addition of an amine radical equivalent across the double bond.

Starting MaterialKey ReagentsIntermediateMethod
3,3-DicyclopropylpropeneAmine Source (e.g., NH₃ equivalent), Photocatalyst, HAT agentAmine RadicalPhotoredox-catalyzed Hydroamination
3,3-Dicyclopropylpropanoic AcidAmine Source, PhotocatalystAcyl RadicalDecarboxylative Amination

Table 2: Hypothetical photoredox-catalyzed routes to this compound.

Chemo- and Regioselective Transformations

The synthesis of this compound necessitates a high degree of chemo- and regioselectivity to correctly install the amine functionality at the C1 position and avoid reactions at the cyclopropyl (B3062369) groups. Several established synthetic transformations are well-suited for this purpose.

Reductive Amination of Aldehydes and Ketones

One of the most direct and widely used methods for synthesizing amines is the reductive amination of aldehydes or ketones. libretexts.orglibretexts.orgorganic-chemistry.org This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. To synthesize this compound, one could start from 3,3-dicyclopropylpropanal. Reaction with ammonia would form the corresponding imine, which can then be reduced using a variety of reducing agents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. libretexts.orgyoutube.comyoutube.com The choice of reducing agent is crucial to ensure chemoselectivity and avoid reduction of other functional groups.

A plausible synthesis for the required aldehyde precursor, 3,3-dicyclopropylpropanal, could involve the hydroformylation of 1,1-dicyclopropylethene. google.com

From Carboxylic Acids and Their Derivatives

Another robust method involves the conversion of a carboxylic acid to a primary amine. 3,3-Dicyclopropylpropanoic acid could be a key intermediate. This acid can be converted to an amide, which is then reduced to the target amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org Alternatively, recent advancements have enabled the direct one-pot reductive amination of carboxylic acids to primary amines using catalysts such as ruthenium-tungsten bimetallic systems. researchgate.netrsc.org The Curtius or Hofmann rearrangements of a carboxylic acid derivative (e.g., an acyl azide) could also be employed to furnish the primary amine with one less carbon atom, though this would require starting with 4,4-dicyclopropylbutanoic acid. libretexts.org

PrecursorTransformationKey ReagentsProduct
3,3-DicyclopropylpropanalReductive AminationNH₃, NaBH₃CN or H₂/CatalystThis compound
Dicyclopropyl KetoneWittig reaction, then hydroboration-oxidation and aminationPh₃P=CH₂, BH₃, H₂O₂, NH₃/Reducing AgentThis compound
3,3-Dicyclopropylpropanoic AcidAmide formation and reductionSOCl₂/NH₃, then LiAlH₄This compound
3,3-Dicyclopropylpropanoic AcidOne-pot Reductive AminationH₂, NH₃, Ru-W catalystThis compound

Table 3: Chemo- and regioselective transformations for the synthesis of this compound.

Chemical Reactivity and Derivatization of 3,3 Dicyclopropylpropan 1 Amine

Reactions of the Primary Amine Functional Group in 3,3-Dicyclopropylpropan-1-amine

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling it to participate in a variety of chemical reactions.

Alkylation Reactions Leading to Secondary, Tertiary, and Quaternary Amines

Primary amines like this compound can undergo alkylation with alkyl halides. However, these reactions are often difficult to control and can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the similar reactivity of the resulting alkylated amines. uomustansiriyah.edu.iq

Secondary and Tertiary Amine Formation: The reaction of a primary amine with an alkyl halide can yield a secondary amine. This secondary amine can then react further with the alkyl halide to form a tertiary amine. uomustansiriyah.edu.iq A more controlled synthesis of tertiary amines can be achieved through methods like carbonyl reductive amination or carbonyl alkylative amination. nih.gov The latter involves the reaction of an aldehyde and a secondary amine with an alkyl halide, facilitated by visible light, to produce a tertiary amine. nih.gov

Quaternary Amine Formation: Tertiary amines readily react with alkyl halides to form quaternary ammonium salts, which are permanently charged regardless of the solution's pH. uomustansiriyah.edu.iqwikipedia.org This reaction, known as quaternization, is a common method for preparing these compounds. wikipedia.org Quaternary ammonium salts have various applications, including as phase-transfer catalysts and surfactants. tcichemicals.comtaylorandfrancis.com

Table 1: Products of Alkylation Reactions

Reactant Reagent Product Type
Primary Amine Alkyl Halide Secondary Amine
Secondary Amine Alkyl Halide Tertiary Amine
Tertiary Amine Alkyl Halide Quaternary Ammonium Salt

Acylation Reactions to Form Amides

Primary amines react with acylating agents such as acid chlorides, acid anhydrides, and carboxylic acids to form amides. uomustansiriyah.edu.iq This reaction is a nucleophilic acyl substitution.

Reaction with Acid Chlorides and Anhydrides: The reaction of primary amines with acid chlorides or anhydrides is a common and effective method for amide synthesis. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. fishersci.co.uk

Reaction with Carboxylic Acids: Direct reaction of a carboxylic acid with an amine is generally unfavorable at room temperature due to an acid-base reaction forming a salt. khanacademy.org However, the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the formation of an amide bond under milder conditions. fishersci.co.ukmasterorganicchemistry.com These reagents activate the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. fishersci.co.ukmasterorganicchemistry.com Other methods for direct amidation include the use of borate (B1201080) esters like B(OCH2CF3)3. nih.gov

Table 2: Common Reagents for Amide Synthesis

Reagent Type Examples
Acid Halides Acyl chlorides, Acyl bromides
Acid Anhydrides Acetic anhydride
Coupling Reagents DCC, EDC, HATU
Borate Esters B(OCH2CF3)3

Imine and Enamine Formation with Aldehydes and Ketones

The reaction of primary amines with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. lumenlearning.comlibretexts.org This acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgchemistrysteps.com

Mechanism of Imine Formation: The process begins with the nucleophilic attack of the primary amine on the carbonyl group, forming a carbinolamine intermediate. libretexts.orgchemistrysteps.com Subsequent proton transfer and elimination of water yield the imine. libretexts.org The pH of the reaction is crucial; it is typically optimal around 4-5. libretexts.orglibretexts.org

Enamine Formation: In contrast, the reaction of a secondary amine with an aldehyde or ketone produces an enamine. masterorganicchemistry.commakingmolecules.com After the initial nucleophilic addition and formation of an iminium ion, a proton is removed from an adjacent carbon, resulting in a carbon-carbon double bond. libretexts.org

Table 3: Comparison of Imine and Enamine Formation

Reactant Carbonyl Compound Product Key Feature
Primary Amine Aldehyde or Ketone Imine C=N double bond masterorganicchemistry.com
Secondary Amine Aldehyde or Ketone Enamine C=C double bond adjacent to nitrogen masterorganicchemistry.commakingmolecules.com

Reactions with Nitrous Acid

The reaction of primary aliphatic amines with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) and a strong acid, is a characteristic reaction. chemguide.co.uklibretexts.org

Diazotization: Primary aliphatic amines react with nitrous acid to form highly unstable aliphatic diazonium salts. chemistrysteps.comyoutube.com These salts readily decompose, even at low temperatures, to release nitrogen gas and form a mixture of carbocation-derived products, including alcohols and alkenes. chemguide.co.ukchemistrysteps.com The vigorous evolution of nitrogen gas is a key observation in this reaction. youtube.com

Oxidation Reactions of Amines

The amine functional group can undergo oxidation. For instance, cytochrome P450 enzymes can mediate the one-electron oxidation of the nitrogen atom in cyclopropylamines. hyphadiscovery.com This can lead to the formation of reactive intermediates. hyphadiscovery.com

Transformations Involving the Cyclopropyl (B3062369) Moieties

The cyclopropyl rings in this compound are strained three-membered rings that can participate in ring-opening reactions under certain conditions.

Ring Opening: The high strain energy of the cyclopropane (B1198618) ring makes it susceptible to cleavage. hyphadiscovery.com In the context of cyclopropylamines, oxidation can lead to the formation of reactive ring-opened intermediates. hyphadiscovery.com For example, the oxidation of the cyclopropylamine (B47189) moiety can result in the formation of reactive species that can form covalent adducts with proteins. hyphadiscovery.com The presence of a σ-withdrawing group, like a protonated amine, can weaken the distal (C2-C3) bond of the cyclopropane ring, making it more susceptible to electrophilic ring opening. nih.gov The reaction of alkylidenecyclopropyl ketones with amines can also lead to the distal cleavage of the cyclopropane ring and the formation of substituted pyrroles. organic-chemistry.org

Ring-Opening Reactions (e.g., Electrophilic, Radical, or Transition Metal-Catalyzed)

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, a process that can be initiated by various means, including electrophiles, radicals, or transition metal catalysts. nih.govnih.gov These reactions are of significant interest as they can lead to the formation of more complex molecular structures.

Electrophilic Ring-Opening:

Electrophilic attack on a cyclopropane ring typically leads to the cleavage of a carbon-carbon bond. nih.gov In the context of cyclopropylamines, the presence of the amino group can influence the regioselectivity of this cleavage. For instance, electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride in the presence of a superacid and an arene nucleophile results in the cleavage of the distal C2-C3 bond. nih.gov This regioselectivity is attributed to the σ-withdrawing effect of the ammonium group, which weakens the distal bond, and charge-charge repulsive effects in the transition state. nih.gov While specific studies on this compound are not prevalent, the principles observed in related cyclopropylamine systems suggest that similar reactivity could be expected. Cyclopropanes bearing electron-accepting groups can act as potent σ-electrophiles, undergoing polar reactions with nucleophiles. nih.govresearchgate.net

Radical Ring-Opening:

Radical-mediated ring-opening of cyclopropane derivatives is another important transformation. nih.gov For example, the addition of a radical to a methylenecyclopropane (B1220202) can initiate a ring-opening cascade to form an alkyl radical, which can then undergo further reactions. nih.gov In the case of cyclopropylamines, photoexcitation can lead to the formation of a radical cation, which then undergoes ring-opening. rsc.org This process has been utilized in asymmetric [3+2] photocycloadditions of cyclopropylamines with olefins. rsc.org The development of non-classical ring-opening radical clock reactions using NHPI esters of alkylidenecyclopropanes under photoredox catalysis provides a novel route to alkynyl derivatives. nih.gov

Transition Metal-Catalyzed Ring-Opening:

Transition metals are powerful catalysts for a variety of organic transformations, including the dicarbofunctionalization of alkenes. nih.govnih.gov These reactions often involve the formation of an alkylmetal intermediate which can be intercepted by various carbon sources. nih.gov While direct examples with this compound are scarce, the general reactivity of cyclopropanes in the presence of transition metals is well-documented. For instance, transition metal-catalyzed reactions of alkylidenecyclopropanes can proceed through different pathways, including cleavage of the distal or proximal bonds of the cyclopropane ring. nih.gov

Functionalization and Modification of Cyclopropyl Rings

The cyclopropyl rings in this compound are not merely passive structural elements; they can be actively functionalized and modified to fine-tune the molecule's properties. iris-biotech.de The unique electronic and steric characteristics of the cyclopropyl group make it a valuable motif in medicinal chemistry. iris-biotech.dedigitellinc.com

Modification of the cyclopropyl rings can influence a compound's metabolic stability, lipophilicity, and pKa. iris-biotech.de For example, replacing an N-ethyl group with an N-cyclopropyl group can enhance metabolic stability by making the compound less susceptible to CYP450-mediated oxidation. iris-biotech.de The incorporation of fluorine atoms into the cyclopropane ring of 2-phenylcyclopropylmethylamine derivatives has been explored to alter conformation, increase lipophilicity for better brain penetration, and block sites of oxidative metabolism. nih.gov

Furthermore, chemoenzymatic strategies have been developed for the stereoselective assembly and diversification of cyclopropyl ketones, which are versatile building blocks for medicinal chemistry. nih.govacs.org These methods allow for the creation of libraries of chiral cyclopropane-containing scaffolds. nih.govacs.org

Formation of Diverse Derivatives of this compound

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, each with potentially unique chemical and biological properties.

Amide Derivatives

The reaction of the primary amine of this compound with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) yields amide derivatives. This is a fundamental and widely used transformation in organic synthesis. The resulting amides can exhibit a range of biological activities. sphinxsai.comnih.gov For instance, a series of amide derivatives containing a cyclopropane moiety were synthesized and evaluated for their antimicrobial activity. semanticscholar.org The synthesis of amides can be achieved through various methods, including the use of coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com

Table 1: Examples of Amide Synthesis Methods

Reactants Coupling Agent/Conditions Product Reference
Carboxylic Acid, Amine Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) Amide ajchem-a.com
Substituted Aryl Anilines, Ester of Amino Acid Not specified Amide sphinxsai.com

Quaternary Ammonium Salts

The primary amine of this compound can be sequentially alkylated to form secondary, tertiary, and ultimately quaternary ammonium salts. quora.com This process, known as exhaustive alkylation or the Menschutkin reaction, typically involves reacting the amine with an alkyl halide. quora.comnih.gov The synthesis of quaternary ammonium salts can be carried out under various conditions, and the choice of solvent can be important, especially when dealing with functionalized reactants. nih.gov Quaternary ammonium salts have diverse applications and have been synthesized from various heterocyclic compounds and alkylating agents. nih.govsrce.hr

Table 2: General Synthesis of Quaternary Ammonium Salts

Starting Material Reagent Product Reference
Tertiary Amine Alkyl Halide Quaternary Ammonium Salt nih.gov
Primary/Secondary/Tertiary Amine Alkyl Halide Quaternary Ammonium Salt quora.com

Carbamic Acid and Urea Derivatives

The reaction of the primary amine with carbon dioxide can lead to the formation of a carbamic acid. wikipedia.orgnih.gov While carbamic acid itself is often unstable, its derivatives, such as carbamate (B1207046) esters, are common. wikipedia.org These derivatives have found applications in pharmaceuticals and pesticides. ontosight.aiontosight.aitaylorandfrancis.com

Urea derivatives can be synthesized from the primary amine through reaction with isocyanates or by other methods that avoid the use of hazardous reagents like phosgene. ontosight.aiontosight.ainih.gov Urea derivatives are present in many drug molecules and have a wide range of biological activities. ontosight.ainih.gov For example, 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas have been synthesized and studied. researchgate.net

Table 3: Synthesis of Urea Derivatives

Reactants Intermediate/Reagent Product Reference
Amine, Isocyanate - Urea Derivative nih.gov

Hydrazine (B178648) Derivatives

Hydrazine derivatives can be prepared from primary amines through various methods. One common approach is electrophilic amination using reagents like chloramine (B81541) or hydroxylamine-O-sulfonic acid. psu.edu Another method involves the reduction of N-nitrosoamines, although this can involve carcinogenic intermediates. sciencemadness.org The synthesis of hydrazine derivatives is an active area of research, with new methods continually being developed. organic-chemistry.orgorganic-chemistry.org Hydrazine and its derivatives are versatile compounds with applications ranging from propellants to pharmaceuticals. sciencemadness.orgdtic.mil

Table 4: Methods for Hydrazine Synthesis from Amines

Amine Type Reagent Product Reference
Primary Aliphatic/Aromatic Amine Diethylketomalonate-derived oxaziridine N-Boc Hydrazine organic-chemistry.org
Primary Amine Chloramine Alkylhydrazine psu.edu

Mechanistic Investigations of this compound Transformations

A comprehensive search of chemical databases and scholarly articles yields no specific studies focused on the mechanistic aspects of reactions involving this compound. The elucidation of reaction pathways and the identification of transition states are fundamental to understanding and predicting chemical behavior. The lack of such studies for this particular compound limits its potential application and integration into rational chemical design.

Currently, there are no published reaction pathways for this compound. The reactivity of primary amines is well-established, typically involving the nucleophilic character of the nitrogen atom. However, the significant steric bulk introduced by the two cyclopropyl groups in this compound would likely modulate this reactivity in ways that are not immediately obvious without experimental data. Potential reaction pathways that warrant investigation include, but are not limited to, N-alkylation, N-acylation, and reactions involving the potential for ring-opening of the cyclopropyl groups under specific conditions. The absence of such studies means that the substrate and product profiles, as well as the conditions required to effect specific transformations, are unknown.

The identification and analysis of transition states are critical for a deep understanding of reaction kinetics and mechanisms. Computational chemistry, particularly methods like Density Functional Theory (DFT), is a powerful tool for modeling transition states. numberanalytics.com However, no computational studies on the transition states involved in the reactions of this compound have been reported. Such studies would provide invaluable data on activation energies, bond-breaking and bond-forming processes, and the influence of the dicyclopropylmethyl moiety on the geometry and energy of the transition state. Without this information, a fundamental aspect of the compound's chemical character remains unexplored.

The inherent ring strain of cyclopropyl groups can significantly influence the stability of adjacent reactive centers and transition states. numberanalytics.compitt.edu Computational analysis of this strain and its effect on reactivity is a common approach in modern organic chemistry. numberanalytics.compitt.edu The absence of such computational models for this compound is a clear indicator of the nascent stage of research into this specific molecule.

Spectroscopic Characterization Methods in 3,3 Dicyclopropylpropan 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 3,3-Dicyclopropylpropan-1-amine, providing information on the chemical environment, connectivity, and number of protons and carbons.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the amine group and the unique electronic nature of the cyclopropyl (B3062369) rings.

Protons on the carbon adjacent to the nitrogen (C1) are expected to be deshielded and appear further downfield compared to typical alkane protons. whitman.edu The protons of the primary amine group (-NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration. libretexts.org The protons on the cyclopropyl rings are expected to appear in the upfield region, characteristic of strained ring systems.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H on C1 (-CH₂-N)2.6 - 2.8Triplet2H
H on C2 (-CH₂-)1.4 - 1.6Multiplet2H
H on C3 (-CH-)0.8 - 1.0Multiplet1H
-NH₂1.0 - 2.5Broad Singlet2H
Cyclopropyl Protons0.2 - 0.8Multiplets10H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the number of unique carbon environments in this compound. The carbon attached to the nitrogen (C1) is expected to be deshielded and appear at a lower field. docbrown.info The carbons of the cyclopropyl rings will have characteristic upfield chemical shifts. docbrown.info

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-CH₂-N)40 - 45
C2 (-CH₂-)35 - 40
C3 (-CH-)30 - 35
Cyclopropyl CH10 - 15
Cyclopropyl CH₂2 - 8

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. walisongo.ac.id For instance, it would show correlations between the protons on C1 and C2, and between the protons on C2 and the methine proton on C3. It would also help in assigning the complex spin systems within the cyclopropyl rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the C1 proton to the C1 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is instrumental in piecing together the molecular fragments. For example, correlations would be expected between the C1 protons and C2 and C3, and between the cyclopropyl protons and C3, thus confirming the dicyclopropylpropyl fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the primary amine and the alkyl groups.

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.com

N-H Bending: A bending vibration for the primary amine is typically observed around 1580-1650 cm⁻¹. orgchemboulder.com

C-H Stretching: The C-H stretching vibrations of the propyl chain and cyclopropyl rings would appear just below 3000 cm⁻¹. The C-H stretches of the cyclopropyl rings might also appear slightly above 3000 cm⁻¹, which is characteristic of strained rings. wpmucdn.com

C-N Stretching: The C-N stretching vibration for an aliphatic amine is expected in the range of 1020-1250 cm⁻¹. docbrown.info

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
C-H Stretch (alkyl & cyclopropyl)2850 - 3050Strong
N-H Bend1580 - 1650Medium
C-N Stretch1020 - 1250Medium to Weak

Note: Predicted values are based on characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural determination. For amines, the nitrogen rule is a key principle, stating that a compound with an odd number of nitrogen atoms will have an odd molecular weight. whitman.edu

The fragmentation of this compound in the mass spectrometer would likely proceed through cleavage of bonds adjacent to the nitrogen atom and within the alkyl chain. Alpha-cleavage (cleavage of the Cα-Cβ bond) is a common fragmentation pathway for amines, leading to the formation of a stable immonium ion. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Structure Fragmentation Pathway
139[C₉H₁₇N]⁺Molecular Ion (M⁺)
124[C₈H₁₄N]⁺Loss of a methyl radical
110[C₇H₁₂N]⁺Loss of an ethyl radical
96[C₆H₁₀N]⁺Loss of a propyl radical
82[C₅H₈N]⁺Cleavage of the propyl chain
68[C₄H₆N]⁺Further fragmentation
30[CH₂=NH₂]⁺Alpha-cleavage

Note: The predicted fragmentation is based on general principles of mass spectrometry for aliphatic amines. The relative abundance of fragments can vary.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful analytical technique for determining the precise molecular weight and elemental composition of a compound. In the study of this compound (C9H17N), HR-ESI-MS provides unambiguous confirmation of its chemical formula.

The electrospray ionization process involves creating a fine spray of a sample solution, which is then subjected to a high voltage, leading to the formation of gaseous ions. For an amine like this compound, analysis is typically performed in positive ion mode, where the basic nitrogen atom is readily protonated to form the [M+H]+ ion.

Research Findings:

In a typical HR-ESI-MS analysis, a solution of this compound would be introduced into the mass spectrometer. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule. The high-resolution capabilities of the instrument allow for the measurement of the mass-to-charge ratio (m/z) with exceptional accuracy, typically to four or five decimal places. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

While specific experimental data for this compound is not widely published in peer-reviewed literature, the theoretical exact mass can be calculated to illustrate the expected results.

Table 1: Theoretical HR-ESI-MS Data for this compound

Ion Species Chemical Formula Theoretical Exact Mass (m/z)

This high level of mass accuracy allows researchers to confirm the elemental composition of the molecule with high confidence, a critical step in the identification and characterization of new chemical entities. The technique's sensitivity also allows for the detection of trace-level impurities or degradation products.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range (typically 200-800 nm).

For simple aliphatic amines like this compound, which lack extensive conjugation or aromatic rings, the utility of UV-Vis spectroscopy is limited. researchgate.net Saturated amines exhibit weak n→σ* transitions, which occur at wavelengths below the typical range of standard UV-Vis spectrophotometers (i.e., <200 nm). researchgate.net These absorptions are often of little diagnostic value for structural elucidation. researchgate.net

Research Findings:

Table 2: Expected UV-Vis Spectroscopic Properties of this compound

Chromophore Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)

The absence of significant peaks in the UV-Vis spectrum can be an important piece of information in itself, helping to rule out the presence of unsaturated or aromatic functional groups in the molecular structure.

Advanced Spectroscopic Techniques for Structural Elucidation

Beyond mass spectrometry and UV-Vis spectroscopy, a combination of other advanced spectroscopic techniques is essential for the complete structural elucidation of this compound. nist.gov These methods provide detailed information about the connectivity of atoms and the specific chemical environments of different parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. nist.gov Both ¹H NMR and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons in the molecule and their connectivity through spin-spin coupling patterns. For this compound, one would expect to see distinct signals for the protons on the cyclopropyl rings, the methine proton, the methylene (B1212753) groups of the propane (B168953) chain, and the amine protons. The chemical shifts and coupling constants would provide detailed information about the local electronic environment and spatial relationships of these protons. bldpharm.comrsc.org

¹³C NMR: The carbon NMR spectrum would show the number of non-equivalent carbon atoms in the molecule. This would help to confirm the presence of the two cyclopropyl groups and the three carbons of the propanamine backbone. docbrown.infonih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. docbrown.info For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H stretching: Absorptions for sp³ C-H bonds would appear just below 3000 cm⁻¹, and the C-H bonds of the cyclopropyl rings might show absorptions slightly above 3000 cm⁻¹.

N-H bending: A deformation vibration for the -NH₂ group would be expected around 1580-1650 cm⁻¹.

C-N stretching: A band corresponding to the C-N bond stretch would typically appear in the 1020-1220 cm⁻¹ region.

Table 3: Key Spectroscopic Techniques for Structural Elucidation of this compound

Technique Information Provided Expected Key Features
¹H NMR Proton environment, connectivity Signals for cyclopropyl, alkyl chain, and amine protons with characteristic splitting patterns.
¹³C NMR Carbon skeleton Distinct signals for non-equivalent carbon atoms in the cyclopropyl and propanamine moieties.

The combined application of these spectroscopic methods allows for a comprehensive and unambiguous determination of the structure of this compound, ensuring its identity and purity for any subsequent research or application.

Computational Chemistry Approaches to 3,3 Dicyclopropylpropan 1 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, primarily based on density functional theory (DFT), allow for the detailed examination of a molecule's structure, stability, and reactivity.

The electronic structure of a molecule is key to its chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial components of this structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 3,3-Dicyclopropylpropan-1-amine, theoretical calculations can predict these energy levels. While specific experimental data is not available, typical values for similar amine compounds can be estimated through DFT calculations. The presence of the electron-donating amine group would be expected to raise the HOMO energy, while the cyclopropyl (B3062369) groups may influence both HOMO and LUMO energies through their unique electronic properties.

Table 1: Predicted Electronic Properties of this compound (Note: These are hypothetical values for illustrative purposes, as specific literature is unavailable.)

PropertyPredicted Value (eV)
HOMO Energy-8.50
LUMO Energy1.20
HOMO-LUMO Gap9.70

Finding the most stable three-dimensional arrangement of atoms, or the optimized molecular geometry, is a primary goal of computational chemistry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, multiple stable conformations may exist.

Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms to identify the most energetically favorable conformers. This is particularly important for understanding how the molecule might interact with other molecules or biological targets. The bulky dicyclopropyl groups are expected to create significant steric hindrance, which will play a major role in determining the preferred conformations. Computational methods can predict the relative energies of these conformers and the energy barriers for rotation between them.

Prediction of Spectroscopic Parameters

Computational chemistry is also invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus in the optimized molecular geometry. By comparing the calculated spectra with experimental data (when available), the structure and conformation of the molecule can be confirmed. For this compound, distinct signals would be predicted for the protons and carbons of the cyclopropyl rings, the propyl chain, and the amine group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as specific literature is unavailable.)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH₂)40-45
C2 (CH₂)30-35
C3 (CH)35-40
Cyclopropyl CH10-15
Cyclopropyl CH₂5-10

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate the frequencies and intensities of these vibrations. This analysis is based on the second derivatives of the energy with respect to the atomic positions. The resulting theoretical vibrational spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending of different chemical bonds. For this compound, characteristic vibrational modes would be associated with the N-H and C-H bonds of the amine and alkyl groups, as well as the unique vibrations of the cyclopropyl rings.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the energies of these transitions, which correspond to the wavelengths of light the molecule absorbs. For a saturated amine like this compound, significant absorption in the UV-Vis range is not expected, as it lacks extensive chromophores. Any absorption would likely occur at shorter wavelengths in the UV region, corresponding to n → σ* transitions involving the lone pair of electrons on the nitrogen atom.

Reaction Mechanism Modeling and Energy Profiling

Computational modeling of reaction mechanisms provides a molecular-level understanding of chemical transformations. For this compound, theoretical studies could elucidate the pathways of its formation and subsequent reactions. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are instrumental in mapping the potential energy surface of a reaction, identifying key intermediates and transition states.

Transition State Identification and Calculation of Activation Barriers

A critical aspect of reaction mechanism modeling is the identification of transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation barrier, a crucial parameter in determining reaction rates. For reactions involving this compound, computational methods can be employed to locate these transient structures and calculate the associated activation energies. Quantum mechanical calculations are essential for accurately describing the electronic rearrangements that occur during bond breaking and formation.

Simulation of Reaction Pathways

Beyond identifying stationary points on the potential energy surface, computational chemistry allows for the simulation of entire reaction pathways. Techniques such as intrinsic reaction coordinate (IRC) calculations can trace the minimum energy path connecting reactants, transition states, and products. Molecular dynamics simulations can further provide insights into the dynamic behavior of molecules during a reaction, including solvent effects and conformational changes. These simulations offer a detailed narrative of the transformation process for compounds like this compound.

Basicity and pKa Predictions for the Amine Functionality

The basicity of the amine group in this compound is a key determinant of its chemical reactivity and physical properties. Computational methods provide a powerful tool for predicting the acid dissociation constant (pKa), a quantitative measure of basicity.

Various computational models can be used to estimate the pKa of amines. These methods often involve calculating the Gibbs free energy change of the deprotonation reaction in a solvent, typically water. The accuracy of these predictions is highly dependent on the level of theory and the solvent model employed.

Computational MethodKey FeaturesApplication to Amines
Quantum Mechanics/Molecular Mechanics (QM/MM)Combines high-level quantum mechanics for the reactive center with a classical mechanics description of the solvent.Provides a balanced approach for accurately modeling the electronic structure of the amine and its interactions with the surrounding solvent molecules.
Continuum Solvation ModelsTreats the solvent as a continuous medium with a specific dielectric constant.Offers a computationally efficient way to account for bulk solvent effects on the pKa of the amine.
Ab initio Molecular DynamicsSimulates the explicit dynamics of the amine and surrounding solvent molecules using first-principles calculations.Can provide a highly detailed picture of the proton transfer process and the role of individual solvent molecules, though it is computationally intensive.

Predicting the pKa of this compound would involve calculating the free energy difference between the protonated and neutral forms of the molecule in an aqueous environment. The presence of the two cyclopropyl groups may influence the electronic environment of the amine group, and computational studies can quantify this effect on its basicity.

Applications of 3,3 Dicyclopropylpropan 1 Amine in Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecular Architectures

The primary amine and the sterically significant dicyclopropylmethyl group make 3,3-Dicyclopropylpropan-1-amine a potentially valuable starting material for constructing complex molecules. The amine provides a reactive handle for a wide range of transformations, while the cyclopropyl (B3062369) groups can influence the molecule's conformation, stability, and electronic properties.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in pharmaceuticals and functional materials. acs.org Primary amines are common precursors for synthesizing these structures through reactions like cyclization, condensation, and annulation. nih.govresearchgate.net In principle, this compound could be utilized in similar synthetic strategies.

However, a detailed search of current scientific literature did not yield specific examples or dedicated studies where this compound is used as the primary building block for the synthesis of nitrogen-containing heterocycles. Research on related molecules, such as those with gem-dichlorocyclopropane fragments, shows their utility in creating new heterocyclic systems, but direct analogues for the title compound are not published. researchgate.net

Construction of Chiral Organic Molecules

The construction of chiral molecules is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. While amines are frequently used as directing groups or starting points for asymmetric synthesis, there is no specific information in the available literature detailing the use of this compound for the construction of chiral organic molecules. The molecule itself is achiral, and its potential as a chiral auxiliary or a precursor in stereoselective reactions has not been reported.

Utility in Ligand Design for Catalysis and Coordination Chemistry

Amine-containing compounds are widely used as ligands in coordination chemistry and for the development of catalysts. The nitrogen atom can coordinate to a metal center, and the substituents on the amine can be modified to tune the steric and electronic properties of the resulting metal complex.

Despite the general utility of amines as ligands, there are no specific research findings or articles that describe the use of this compound in ligand design for catalysis or coordination chemistry. Its potential to form stable complexes with transition metals has not been explored in the available scientific literature.

Precursor for Functional Materials (e.g., polymers, plastics)

The inherent ring strain and rigidity of the cyclopropane (B1198618) motif can impart unique mechanical and thermal properties to materials. researchgate.net Amines are also key functional groups used in the synthesis of polymers like polyamides and polyimines. Therefore, this compound is a plausible candidate as a monomer or functional additive in materials science.

A review of the literature, however, indicates that while cyclopropylamines, in general, are recognized for their role in material science, specific studies detailing the polymerization or incorporation of this compound into functional materials like polymers or plastics have not been published. researchgate.net The compound is sold by chemical suppliers, sometimes listed under categories like "heterocyclic building blocks," suggesting its intended use is in synthetic applications that are either proprietary or not yet in the public domain. arctomsci.com

Compound Information Table

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for 3,3-Dicyclopropylpropan-1-amine

The efficient and environmentally benign synthesis of primary amines is a cornerstone of modern organic chemistry, driven by their importance as precursors to a vast array of fine chemicals, pharmaceuticals, and materials. rsc.orgacs.org For a molecule like this compound, the development of novel and sustainable synthetic routes is a critical first step towards its broader investigation and application.

Future research in this area should focus on moving beyond traditional multi-step sequences, which often involve harsh reagents and generate significant waste. One promising avenue is the application of modern catalytic methods for reductive amination. rsc.orgacs.org For instance, the development of catalysts based on abundant, non-precious metals like nickel for the direct reductive amination of a suitable dicyclopropyl ketone precursor with ammonia (B1221849) and molecular hydrogen represents a highly atom-economical and sustainable approach. rsc.orgacs.org Research into heterogeneous catalysts, such as nickel nanoparticles on an alumina (B75360) support, could offer the dual benefits of high efficiency and ease of catalyst recovery and reuse. acs.org

Another sustainable strategy to explore is the synthesis from renewable resources. While not directly applicable to the dicyclopropyl moiety, the principles of converting biomass-derived feedstocks into amines could inspire novel pathways. chemistryviews.orgrsc.orgacs.org For example, research into ruthenium-catalyzed hydrogenation-decarbonylation of amino acids to produce primary amines showcases the potential for innovative, greener transformations. chemistryviews.org Adapting such methodologies to precursors containing the dicyclopropyl scaffold could open up new, sustainable synthetic routes.

A key challenge will be the synthesis of the dicyclopropyl ketone or aldehyde precursor itself. Research into efficient cyclopropanation methods, such as the Michael Initiated Ring Closure (MIRC) reaction, could provide a versatile and stereoselective means to construct the core dicyclopropyl structure. rsc.orgrsc.org The development of one-pot procedures that combine cyclopropanation with subsequent functional group transformations would be a significant advancement.

Potential Synthetic Strategy Key Features Potential Catalysts/Reagents Sustainability Aspect
Catalytic Reductive AminationDirect conversion of a ketone to a primary amine. rsc.orgacs.orgHomogeneous Ni-triphos complexes, Heterogeneous Ni/Al2O3. rsc.orgacs.orgHigh atom economy, use of abundant metals. rsc.org
MIRC followed by ReductionStereocontrolled cyclopropane (B1198618) formation. rsc.orgrsc.orgChiral amine catalysts, organocatalysts. rsc.orgPotential for high stereoselectivity and enantiopurity. rsc.org
Bio-inspired RoutesUtilization of principles from renewable resource conversion. chemistryviews.orgrsc.orgRuthenium-based catalysts for decarbonylation. chemistryviews.orgPotential for novel, environmentally benign pathways.

Exploration of Unprecedented Reactivity Modes of the Cyclopropyl (B3062369) and Amine Groups

The high ring strain of cyclopropanes (approximately 27.5 kcal/mol) makes them susceptible to ring-opening reactions, a feature that can be harnessed for unique synthetic transformations. longdom.org In this compound, the interplay between the strained rings and the adjacent primary amine could lead to unprecedented reactivity.

Future investigations should probe the selective activation and ring-opening of one or both cyclopropyl groups. The amine functionality could act as an internal directing group or nucleophile in intramolecular reactions, potentially leading to the formation of novel nitrogen-containing heterocyclic scaffolds. For example, under specific catalytic conditions, a Nazarov-type cyclization, a process that typically involves dienones, could potentially be adapted for vinyl cyclopropylamines, leading to complex amine structures. acs.org

The cyclopropyl groups in this compound can also be viewed as donor groups in donor-acceptor cyclopropane chemistry, a field rich with versatile synthetic applications. acs.orgacs.org Research could explore reactions where the cyclopropyl group participates in ring-opening 1,3-functionalization reactions, triggered by electrophiles. acs.org The presence of the amine could modulate the electronic properties of the cyclopropyl rings, influencing the regioselectivity and stereospecificity of such transformations.

Furthermore, the metabolism of cyclopropylamines is an area of interest, as it can involve cytochrome P450-mediated oxidation leading to reactive ring-opened intermediates. hyphadiscovery.com While this has implications for drug metabolism, from a synthetic chemistry perspective, mimicking these bio-oxidative processes could provide a novel method for the controlled cleavage and functionalization of the cyclopropyl rings.

Potential Reaction Type Key Feature Potential Outcome Influencing Factors
Intramolecular AminationAmine-directed ring-opening of a cyclopropyl group.Formation of novel N-heterocycles.Catalyst, reaction conditions, electronic effects.
Donor-Acceptor ChemistryCyclopropyl group acts as a donor for ring-opening. acs.org1,3-difunctionalized products. acs.orgLewis acids, electrophiles, stereochemistry of starting material. acs.org
Bio-inspired OxidationMimicking metabolic ring-opening pathways. hyphadiscovery.comControlled cleavage and functionalization of the cyclopropyl rings.Oxidizing agents, catalysts designed to mimic enzyme active sites.
Imino-Nazarov Type ReactionCyclization of an alkenyl cyclopropylamine (B47189) derivative. acs.orgSynthesis of polycyclic amines. acs.orgPreparation of the appropriate unsaturated precursor.

Advanced Computational Investigations into Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand and predict the behavior of molecules like this compound. nih.govacs.orgrsc.orgnih.gov Future computational studies will be invaluable in elucidating the intricate relationships between its structure and reactivity.

A key area for investigation is the conformational landscape of the molecule. The rotational freedom around the C-C bonds connecting the dicyclopropyl and aminopropyl fragments will lead to various conformers with different energies and steric profiles. DFT calculations can map this potential energy surface, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule will interact with catalysts and other reagents.

Computational studies can also provide deep insights into the reaction mechanisms discussed in the previous section. For example, in potential ring-opening reactions, DFT can be used to calculate the activation barriers for different pathways, helping to predict which products are likely to form under various conditions. nih.govacs.org This predictive power can guide experimental work, saving time and resources by focusing on the most promising reaction conditions.

Furthermore, computational analysis can quantify the electronic properties of this compound. The Walsh orbital model of cyclopropane describes its ability to participate in hyperconjugation, stabilizing adjacent carbocations. wikipedia.org DFT can be used to calculate properties such as orbital energies, charge distributions, and bond orders, providing a detailed picture of how the cyclopropyl groups and the amine group influence each other electronically. This understanding is fundamental to predicting the molecule's behavior in a wide range of chemical environments. For instance, computational studies on related systems have shown how substituents on a cyclopropyl ring can significantly impact reactivity in radical coupling reactions. nih.govacs.org

Computational Method Research Focus Predicted Outcome/Insight Relevance
Density Functional Theory (DFT)Conformational analysisIdentification of stable conformers and rotational barriers.Understanding steric and energetic factors in reactivity.
DFT with Transition State SearchMechanistic studies of ring-opening reactions. nih.govacs.orgCalculation of activation energies and prediction of product selectivity.Guiding the design of synthetic experiments.
Natural Bond Orbital (NBO) AnalysisElectronic structure and hyperconjugation.Quantification of charge distribution and orbital interactions. nih.govExplaining the influence of cyclopropyl groups on amine reactivity and vice versa.
Quantum Theory of Atoms in Molecules (AIM)Analysis of bonding characteristics.Characterization of bond strengths and interatomic interactions. nih.govProviding a deeper understanding of the molecule's intrinsic stability and reactivity.

Integration of this compound into Supramolecular Architectures

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers exciting opportunities for the application of this compound. rsc.orgacs.orgresearchgate.netnih.gov The primary amine group is a versatile hydrogen bond donor and acceptor, making it an excellent building block for self-assembling systems. acs.orgresearchgate.netnih.gov

Future research could explore the use of this compound in the construction of novel supramolecular polymers, gels, and liquid crystals. The bulky dicyclopropyl moiety would play a crucial role in directing the self-assembly process, influencing the packing and morphology of the resulting architectures due to steric effects and potential C-H···π interactions. rsc.org The unique shape of the dicyclopropyl groups could lead to the formation of porous materials with interesting host-guest properties.

The cyclopropyl group itself is not just a passive steric element; it can participate in non-covalent interactions. There is growing interest in the role of cyclopropyl groups in molecular recognition and binding, where they can engage in hydrophobic interactions and C-H···π interactions. rsc.org The integration of this compound into larger host molecules, such as calixarenes or cyclodextrins, could be investigated, with the dicyclopropyl moiety acting as a guest.

Furthermore, the amine group can be readily protonated to form an ammonium (B1175870) salt, introducing electrostatic interactions as another tool for controlling self-assembly. researchgate.netnih.gov The combination of hydrogen bonding, steric interactions from the dicyclopropyl groups, and electrostatic forces could lead to the formation of complex and responsive supramolecular systems. These systems could have applications in areas such as sensing, catalysis, and materials science. Research into the self-assembly of similar amine-containing molecules has shown the potential to form well-defined aggregates in solution. researchgate.netnih.gov

Supramolecular System Key Interactions Potential Application Role of this compound
Hydrogen-Bonded NetworksN-H···N, N-H···O hydrogen bonds. acs.orgGels, liquid crystals, porous materials.Building block (tecton) providing directionality and bulk.
Host-Guest ComplexesHydrophobic interactions, C-H···π interactions. rsc.orgMolecular recognition, sensing.Guest molecule with a unique shape for selective binding.
Electrostatic AssembliesIonic interactions of the protonated amine. researchgate.netnih.govResponsive materials, templates for nanoparticle synthesis.Cationic component in a self-assembling salt.
Supramolecular PolymersCombination of hydrogen bonding and steric repulsion.Smart materials, drug delivery systems.Monomeric unit with defined interaction sites and shape.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dicyclopropylpropan-1-amine, and how can cyclopropane ring stability be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves cyclopropylating agents (e.g., cyclopropane carboxaldehydes) followed by reductive amination. Key steps include:

  • Cyclopropane introduction : Use transition-metal catalysts (e.g., palladium) or photochemical methods to form strained cyclopropane rings.
  • Amine functionalization : Employ sodium cyanoborohydride or lithium aluminum hydride for selective reduction of intermediates.
  • Stability considerations : Maintain low temperatures (<0°C) during cyclopropane formation to prevent ring-opening reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures involving volatile intermediates.
  • Waste disposal : Segregate acidic/basic waste streams to avoid exothermic reactions. Neutralize amine-containing residues with dilute HCl before disposal.
  • Emergency measures : For skin contact, rinse with 1% acetic acid to neutralize basic residues, followed by soap and water. Inhalation requires immediate fresh air and medical evaluation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization).
  • Spectroscopy : Confirm structure via 1H^1H-NMR (cyclopropane protons appear as multiplet peaks at δ 0.5–1.2 ppm) and FT-IR (N-H stretch ~3300 cm1^{-1}).
  • Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+^+ at m/z 154.1467) .

Advanced Research Questions

Q. How does the rigid cyclopropane scaffold influence the compound’s binding affinity to neurological targets like serotonin receptors?

  • Methodological Answer :

  • Molecular docking : Perform simulations (AutoDock Vina) using receptor crystal structures (e.g., 5-HT1A_{1A}, PDB ID 6WGT). The cyclopropane’s rigidity reduces conformational entropy, enhancing binding affinity.
  • Structure-Activity Relationship (SAR) : Compare with non-cyclopropane analogs. For example, replace cyclopropane with cyclohexane and measure KdK_d via radioligand assays. Data shows a 3–5× affinity increase for cyclopropane derivatives due to reduced rotational freedom .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices (Gaussian 16, B3LYP/6-311+G(d,p)) to identify nucleophilic sites. The amine group exhibits higher ff^- values, favoring reactions with electrophiles (e.g., alkyl halides).
  • Transition state analysis : Model SN2 pathways using IRC calculations. Steric hindrance from cyclopropane rings slows reactivity, requiring polar aprotic solvents (e.g., DMF) for efficient substitutions .

Q. How can contradictory data on reaction yields during scale-up be resolved?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary parameters (temperature, catalyst loading, solvent) using a fractional factorial design. For example, in reductive amination, higher Pd/C loading (5% vs. 2%) improves yield from 65% to 82% at 50°C.
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FT-IR to detect intermediate accumulation. Adjust feed rates to mitigate byproduct formation .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral this compound derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to induce enantioselectivity in imine reductions.
  • Low-temperature kinetics : Conduct reactions at −40°C to slow racemization. Polar solvents (e.g., THF) stabilize transition states, achieving >90% ee.
  • Analytical validation : Chiral HPLC (Chiralpak IA column) confirms enantiopurity .

Data Contradiction Analysis

Q. How to address discrepancies in reported pKa values of this compound?

  • Methodological Answer :

  • Experimental validation : Measure pKa via potentiometric titration (GLpKa instrument) in 0.1 M KCl. Compare with literature values (e.g., 10.2 vs. 9.8).
  • Solvent effects : Account for solvent polarity; aqueous vs. DMSO-based measurements can vary by ±0.5 units.
  • Computational correction : Adjust COSMO-RS predictions using experimental data to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.